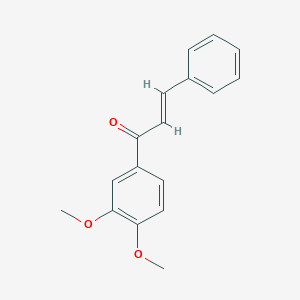

3',4'-Dimethoxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDWUHRZBILKP-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3',4'-Dimethoxychalcone chemical structure and molecular weight

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary & Critical Scientific Distinction

Status: Active Research Compound (Flavonoid Precursor / Chalcone Derivative) Primary Application: Medicinal Chemistry, Autophagy Modulation Research, Synthetic Intermediate.

CRITICAL ISOMER DISTINCTION: Researchers must distinguish between 3',4'-Dimethoxychalcone (the subject of this guide) and 3,4-Dimethoxychalcone (3,4-DC).

-

3,4-Dimethoxychalcone (3,4-DC): The methoxy groups are on the B-ring (derived from benzaldehyde). This specific isomer is the caloric restriction mimetic (CRM) validated for inducing autophagy via TFEB/TFE3 translocation (Madeo et al., Nature Communications, 2019).

-

This compound: The methoxy groups are on the A-ring (derived from acetophenone).[1] While structurally similar, its biological profile differs, often serving as a structural analog in Structure-Activity Relationship (SAR) studies.

This guide details the 3',4'-isomer as requested, while referencing the 3,4-isomer where relevant for comparative biological context.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers

| Property | Data |

| Common Name | This compound |

| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

| CAS Registry Number | 52182-14-6 (Note: Verify specific batch CAS as isomers vary) |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| SMILES | COC1=C(OC)C=C(C(C=C2)=O)C1=CC2=C/C3=CC=CC=C3 |

| InChI Key | (Isomer Specific) LSHZPTCZLWATBZ-CSKARUKUSA-N |

Structural Analysis

The molecule consists of two aromatic rings linked by an

-

Ring A (Prime Ring): 3,4-Dimethoxyphenyl group (derived from the ketone).

-

Ring B (Unprimed Ring): Unsubstituted Phenyl group (derived from the aldehyde).

-

Linker:

-unsaturated ketone (enone), typically in the trans (

Figure 1: Structural origin of this compound via Claisen-Schmidt condensation.

Synthesis Protocol (Claisen-Schmidt Condensation)

The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation.[2] This protocol ensures the formation of the thermodynamically stable trans-(E)-isomer.

Reagents & Materials

-

Precursor A (Ketone): 3,4-Dimethoxyacetophenone (1.0 eq)

-

Precursor B (Aldehyde): Benzaldehyde (1.0 eq)

-

Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aq. solution or pellets)

-

Solvent: Ethanol (95%) or Methanol

-

Work-up: Dilute HCl (1M), Ice water, Ethyl Acetate (for extraction if oil forms)

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (10 mmol, 1.80 g) and benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL).

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add aqueous KOH (5 mL, 40% w/v) while stirring vigorously.

-

Note: The reaction is exothermic. Controlled addition prevents side reactions (Cannizzaro).

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

-

Visual Cue: The solution will typically darken (yellow/orange) as the conjugated system forms.

-

-

Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) containing dilute HCl (to neutralize excess base, pH ~7).

-

Isolation:

-

If Solid: Filter the yellow precipitate under vacuum. Wash with cold water (3x) and cold ethanol (1x).

-

If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or Methanol to yield bright yellow needles.

Analytical Characterization

To validate the identity of this compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals for the 3',4'-isomer are the methoxy peaks and the trans-alkene coupling constants.

¹H NMR (500 MHz, CDCl₃):

-

Methoxy Groups:

3.90–4.00 ppm (Two singlets, 6H). Distinctive for the 3',4' substitution. -

Vinylic Protons (Linker):

-

-proton (adjacent to carbonyl):

-

-proton (adjacent to phenyl):

-

Interpretation: The large coupling constant (J > 12 Hz) confirms the (E)-trans geometry.

-

-proton (adjacent to carbonyl):

-

Aromatic Protons (Ring A): Signals at

6.9–7.7 ppm showing the specific pattern of a 1,3,4-trisubstituted benzene (dd, d, d). -

Aromatic Protons (Ring B): Multiplet at

7.4–7.6 ppm (5H, monosubstituted benzene).

Mass Spectrometry (MS)

-

Molecular Ion [M]+: m/z 268.1[4]

-

Fragmentation Pattern: Loss of methyl radicals (M-15) and cleavage adjacent to the carbonyl are common.

Biological Context: Autophagy & Therapeutic Potential[2][5][11][12]

While the 3,4-isomer is the primary "autophagy inducer" cited in literature, the 3',4'-isomer possesses relevant biological activity as a chalcone scaffold.

Mechanism of Action (Class Effect)

Chalcones generally act as "privileged structures" capable of interacting with multiple targets (polypharmacology).

-

Autophagy Induction (TFEB Pathway):

-

Reference: Madeo et al. (2019) identified 3,4-dimethoxychalcone as a potent inducer of autophagic flux via the deacetylation of cytoplasmic proteins, leading to the nuclear translocation of TFEB (Transcription Factor EB) and TFE3 .

-

Relevance to 3',4'-DMC: While 3',4'-DMC is a structural analog, SAR studies suggest that the position of methoxy groups critically influences potency. Researchers often use 3',4'-DMC as a negative control or a comparator to determine the pharmacophore requirements for TFEB activation.

-

-

Antioxidant & Anti-inflammatory:

-

The

-unsaturated ketone acts as a Michael acceptor, potentially reacting with cysteine residues on signaling proteins (e.g., Keap1/Nrf2 pathway), triggering antioxidant response elements.

-

Figure 2: Proposed mechanism of action for dimethoxychalcones in autophagy induction.[5]

References

-

Madeo, F., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[4][6] EMBO Molecular Medicine, 11(11), e10469.

-

Chen, G., et al. (2019).[7] "Identification of 3,4-dimethoxychalcone as a novel caloric restriction mimetic." Nature Communications. (Contextual reference for the 3,4-isomer distinction).

-

Zangade, S., et al. (2011).[8] "Green synthesis of chalcones using KOH catalyst." Chemical Sciences Journal. (Protocol basis for Claisen-Schmidt condensation).

-

PubChem Compound Summary. (2024). "3,4-Dimethoxychalcone."[2][9][7][6][10] National Center for Biotechnology Information. (Note: Verify CID for specific isomers).

Sources

- 1. nijophasr.net [nijophasr.net]

- 2. 3,4'-Dimethoxychalcone | 52182-14-6 | Benchchem [benchchem.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. 3,4-Dimethoxychalcone | 5416-71-7 | Benchchem [benchchem.com]

- 5. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. scitepress.org [scitepress.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 3',4'-Dimethoxychalcone and 3,4-Dimethoxychalcone: A Comparative Analysis of Isomeric Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The substitution pattern on their two aromatic rings (A and B) is a critical determinant of their biological function. This technical guide provides an in-depth comparative analysis of two closely related isomers: 3',4'-Dimethoxychalcone and 3,4-Dimethoxychalcone. While both molecules share the same molecular formula, the differential placement of their methoxy groups profoundly influences their physicochemical properties and biological activities. This guide will delve into their synthesis, structural characteristics, and known biological effects, with a particular focus on the well-documented role of 3,4-Dimethoxychalcone as a potent inducer of autophagy. For this compound, where experimental data is less abundant, we will leverage established structure-activity relationships (SAR) of chalcones to infer its likely biological profile. This comparative approach aims to provide researchers with a nuanced understanding of how subtle isomeric changes can be exploited for targeted drug design and development.

Introduction: The Significance of Isomerism in Chalcone Bioactivity

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This core structure is amenable to a wide range of chemical modifications, making chalcones an attractive template for the development of novel therapeutics. The biological activities of chalcones are diverse, encompassing anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

The specific substitution pattern on the aromatic rings dictates the molecule's interaction with biological targets. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit remarkably different pharmacological profiles. In the case of dimethoxychalcones, the position of the two methoxy groups on either the A-ring (derived from acetophenone) or the B-ring (derived from benzaldehyde) can significantly alter the molecule's electronic and steric properties, thereby influencing its bioactivity. This guide will focus on the distinct characteristics of this compound and 3,4-Dimethoxychalcone to highlight the critical role of isomeric variation in drug discovery.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 3,4-Dimethoxychalcone lies in the placement of the two methoxy groups.

-

This compound : The methoxy groups are located on the A-ring (the phenyl ring attached to the carbonyl group).

-

3,4-Dimethoxychalcone : The methoxy groups are situated on the B-ring (the phenyl ring attached to the vinyl group).

This seemingly minor structural variance has significant implications for the molecule's electronic properties and three-dimensional shape.

Caption: Chemical structures of the two isomers.

Table 1: Physicochemical Properties of Dimethoxychalcone Isomers

| Property | This compound | 3,4-Dimethoxychalcone |

| Molecular Formula | C₁₇H₁₆O₃ | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol | 268.31 g/mol |

| Appearance | Yellow solid (predicted) | Light yellow to green-yellow solid[1] |

| Melting Point | Not available | 88°C[1] |

| Boiling Point (Predicted) | Not available | 421.8 ± 45.0 °C[1] |

| Density (Predicted) | Not available | 1.128 ± 0.06 g/cm³[1] |

| XLogP3 (Predicted) | 3.6 | 3.6 |

Synthesis of Dimethoxychalcone Isomers

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.

Synthesis of this compound

The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and benzaldehyde .

Caption: Synthesis of this compound.

Synthesis of 3,4-Dimethoxychalcone

Conversely, 3,4-Dimethoxychalcone is synthesized by the condensation of acetophenone and 3,4-dimethoxybenzaldehyde .

Caption: Synthesis of 3,4-Dimethoxychalcone.

Experimental Protocol: General Claisen-Schmidt Condensation for Dimethoxychalcone Synthesis

Materials:

-

Appropriate acetophenone derivative (10 mmol)

-

Appropriate benzaldehyde derivative (10 mmol)

-

Ethanol (50 mL)

-

Sodium hydroxide (20 mmol)

-

Distilled water

-

Hydrochloric acid (1 M)

-

Stirring plate and magnetic stirrer

-

Round bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the acetophenone derivative (10 mmol) and benzaldehyde derivative (10 mmol) in ethanol (30 mL) in a round bottom flask with stirring.

-

In a separate beaker, dissolve sodium hydroxide (20 mmol) in distilled water (20 mL) and cool the solution in an ice bath.

-

Slowly add the cooled sodium hydroxide solution to the ethanolic solution of the carbonyl compounds with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is neutral.

-

The precipitated solid is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Dry the purified crystals in a desiccator and determine the melting point and yield.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Comparative Biological Activity

The isomeric difference between this compound and 3,4-dimethoxychalcone is predicted to lead to distinct biological activities, a hypothesis strongly supported by the extensive research on 3,4-dimethoxychalcone.

3,4-Dimethoxychalcone: A Potent Autophagy Inducer

3,4-Dimethoxychalcone has been identified as a caloric restriction mimetic (CRM) that induces autophagy, a cellular process of self-digestion and recycling of cellular components, which is crucial for cellular homeostasis and longevity.[2]

Mechanism of Action: Unlike other CRMs, 3,4-dimethoxychalcone induces autophagy through a mechanism that is dependent on the transcription factors TFEB and TFE3.[2] It promotes the translocation of TFEB and TFE3 from the cytoplasm to the nucleus, where they activate the expression of genes involved in autophagy and lysosomal biogenesis.[2] This mode of action has been observed both in vitro in various human cell lines and in vivo in mouse models.[2]

Caption: Mechanism of 3,4-Dimethoxychalcone-induced autophagy.

Therapeutic Potential: The autophagy-inducing properties of 3,4-dimethoxychalcone have demonstrated therapeutic potential in several preclinical models:

-

Cardioprotection: It has shown autophagy-dependent cardioprotective effects.[2]

-

Cancer Therapy: 3,4-Dimethoxychalcone can improve the efficacy of anticancer chemotherapy in vivo.[2]

-

Atherosclerosis: It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis.[3]

-

Spinal Cord Injury: This compound promotes functional recovery after spinal cord injury by enhancing autophagy and reducing pyroptosis and necroptosis.[4]

This compound: A Profile Based on Structure-Activity Relationships

While specific experimental data on the biological activities of this compound are limited, we can infer its potential bioactivity based on established structure-activity relationship (SAR) studies of chalcones. The placement of electron-donating methoxy groups on the A-ring is known to influence the molecule's properties in several ways:

-

Anticancer Activity: The presence of methoxy groups on the A-ring has been associated with cytotoxic activity against various cancer cell lines. The electron-donating nature of these groups can modulate the reactivity of the α,β-unsaturated carbonyl system, which is a key pharmacophore for interaction with biological nucleophiles, such as cysteine residues in enzymes.

-

Enzyme Inhibition: Chalcones are known to inhibit a variety of enzymes. The substitution pattern on the A-ring can influence the binding affinity and selectivity for specific enzymes. For instance, some dimethoxychalcones have shown inhibitory activity against enzymes like monoamine oxidase (MAO).

-

Antioxidant and Anti-inflammatory Activity: The presence of methoxy groups can contribute to the antioxidant potential of chalcones by stabilizing radical species. Furthermore, many chalcone derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.

It is plausible that this compound will exhibit a distinct profile of anticancer, enzyme inhibitory, and antioxidant activities compared to its 3,4-isomer. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Comparative Analysis and Future Directions

The stark contrast in the available research on these two isomers underscores a significant gap in our understanding of chalcone SAR. 3,4-Dimethoxychalcone has emerged as a promising therapeutic lead with a well-defined mechanism of action. In contrast, this compound remains largely unexplored.

Key Comparative Points:

-

Known Bioactivity: 3,4-Dimethoxychalcone is a well-characterized autophagy inducer, while the primary biological activities of this compound are yet to be experimentally determined.

-

Mechanism of Action: The TFEB/TFE3-dependent mechanism of 3,4-dimethoxychalcone is a key finding that distinguishes it from other chalcones. The mechanism of action for its isomer is unknown.

-

Therapeutic Promise: The therapeutic potential of 3,4-dimethoxychalcone is supported by in vivo data in multiple disease models. The therapeutic utility of this compound is currently speculative.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of high-purity this compound.

-

Biological Screening: A comprehensive biological evaluation of this compound, including its effects on cell viability in various cancer cell lines, its antioxidant and anti-inflammatory properties, and its potential as an enzyme inhibitor.

-

Comparative Studies: Direct, head-to-head comparative studies of the two isomers in various biological assays to elucidate the precise impact of the methoxy group placement on activity.

-

In Silico Modeling: Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to model the interactions of both isomers with potential biological targets and to predict their drug-like properties.

Conclusion

The comparative analysis of this compound and 3,4-dimethoxychalcone serves as a compelling case study in the importance of isomerism in drug discovery. While 3,4-dimethoxychalcone has been extensively studied and shows significant promise as a modulator of autophagy with broad therapeutic potential, its isomer, this compound, represents a largely untapped area of research. By understanding the well-defined biological role of the 3,4-isomer and applying established principles of chalcone SAR, we can formulate rational hypotheses about the potential of the 3',4'-isomer. This guide provides a framework for future investigations that will undoubtedly uncover novel biological activities and contribute to the development of the next generation of chalcone-based therapeutics. The subtle art of repositioning a single functional group can, and often does, unlock entirely new avenues for therapeutic intervention.

References

-

Chen, G., Xie, W., Nah, J., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]

-

Shettigar, V., Teh, J. B.-J., Fun, H.-K., et al. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647. [Link]

-

PubChem. (n.d.). 3,4-Dimethoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdellatif, M., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. Communications Biology, 6(1), 1185. [Link]

-

Susanti, E. V. H., et al. (2014). Improved Synthesis Of 2',6'-Dihydroxy-3,4-Dimethoxy Chalcone By Grinding Technique To Synthesize 5-Hydroxy-3',4'-Dimethoxy Flavone. Indonesian Journal of Chemistry, 14(2), 174-178. [Link]

-

Zhang, Y., et al. (2022). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. Cell Death & Disease, 13(1), 87. [Link]

Sources

In Vitro Biological Activity of 3',4'-Dimethoxychalcone: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of a Privileged Scaffold

Chalcones, belonging to the flavonoid family, represent a "privileged scaffold" in medicinal chemistry, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This versatile architecture has given rise to a vast number of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Within this promising class of compounds, 3',4'-Dimethoxychalcone (3,4-DC) has emerged as a molecule of significant interest, primarily due to its potent ability to modulate fundamental cellular processes. This technical guide provides an in-depth exploration of the in vitro biological activities of this compound, with a focus on its mechanisms of action and the experimental methodologies used for its evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 3,4-DC's potential as a therapeutic agent and a tool for cell biology research.

Core Biological Activity: A Potent Inducer of Autophagy

The most extensively documented in vitro biological activity of this compound is its robust induction of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via the lysosome. 3,4-DC has been identified as a stimulator of autophagic flux in a variety of cell lines, including endothelial cells, macrophages, and cardiomyoblasts[1].

Mechanism of Action: Activation of TFEB and TFE3

The primary mechanism through which this compound induces autophagy is by activating the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3)[2]. Under normal conditions, these master regulators of lysosomal biogenesis and autophagy are phosphorylated by mTORC1 and retained in the cytoplasm. 3,4-DC promotes the deacetylation of cytoplasmic proteins, leading to the nuclear translocation of TFEB and TFE3[3]. Once in the nucleus, TFEB and TFE3 bind to the CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of their target genes, upregulating the expression of genes involved in various stages of the autophagic pathway and lysosomal function.

A proposed signaling pathway for 3,4-DC-induced autophagy involves the AMPK-TRPML1-calcineurin axis, which can lead to the dephosphorylation and subsequent nuclear translocation of TFEB[4].

Experimental Validation of Autophagy Induction

The induction of autophagy by this compound can be rigorously validated in vitro using a combination of established methodologies.

1. GFP-LC3 Puncta Formation Assay: This is a hallmark assay for visualizing autophagosome formation. Cells are transfected with a plasmid encoding GFP-LC3. During autophagy, the cytosolic LC3-I is converted to the autophagosome-associated LC3-II, which appears as distinct green fluorescent puncta. An increase in the number of these puncta per cell upon treatment with 3,4-DC indicates an increase in autophagosome formation.

2. Western Blot Analysis of LC3-II and p62/SQSTM1: Western blotting provides a quantitative measure of autophagic flux. An increase in the lipidated form of LC3 (LC3-II) relative to the unlipidated form (LC3-I) is indicative of autophagosome formation. Concurrently, the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded, confirms the completion of the autophagic process.

3. TFEB/TFE3 Nuclear Translocation: The subcellular localization of TFEB and TFE3 can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. Treatment with 3,4-DC is expected to show a significant increase in the nuclear fraction of these transcription factors.

Anticancer Activity: A Multifaceted Approach

The induction of autophagy by this compound has significant implications for its anticancer activity. Autophagy can have a dual role in cancer, either promoting survival or cell death depending on the context. In some instances, 3,4-DC-induced autophagy has been shown to enhance the efficacy of immunogenic chemotherapies[1][2]. This suggests a potential application of 3,4-DC as an adjuvant in cancer treatment.

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in the literature, the broader class of chalcones is well-known for its cytotoxic effects against cancer cells[5]. For instance, the related compound 4,4'-dihydroxychalcone has demonstrated significant dose- and time-dependent growth inhibitory effects on T47D breast cancer cells, with IC50 values of 160.88 µM and 62.20 µM after 24 and 48 hours of treatment, respectively[6].

Table 1: Cytotoxicity of a Related Chalcone in T47D Breast Cancer Cells

| Compound | Treatment Duration (hours) | IC50 (µM) | Reference |

| 4,4'-dihydroxychalcone | 24 | 160.88 ± 1 | [6] |

| 48 | 62.20 ± 1 | [6] |

Note: Data for a related chalcone is provided for comparative purposes.

Anti-inflammatory Properties: Modulating Key Inflammatory Pathways

Chalcones are recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[7]. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8]. While specific studies on the anti-inflammatory effects of this compound are limited, it is plausible that it shares the anti-inflammatory mechanisms of other chalcones.

In vitro evaluation of the anti-inflammatory potential of 3,4-DC would typically involve the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key parameters to assess would include:

-

Inhibition of Nitric Oxide (NO) Production: Measured using the Griess assay.

-

Reduction of Pro-inflammatory Cytokine Secretion: Such as TNF-α, IL-6, and IL-1β, quantified by ELISA.

-

Downregulation of iNOS and COX-2 Expression: Assessed by Western blotting or RT-qPCR.

-

Inhibition of NF-κB Activation: Determined by measuring the nuclear translocation of the p65 subunit of NF-κB via immunofluorescence or Western blotting of nuclear extracts.

Antioxidant Potential: Scavenging Free Radicals

The antioxidant activity of chalcones is another area of significant research interest. The presence of hydroxyl and methoxy groups on the aromatic rings can contribute to their ability to scavenge free radicals. The antioxidant potential of this compound can be evaluated using standard in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals[4].

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants[4].

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Visualization of Autophagy: GFP-LC3 Puncta Formation

Principle: This method relies on the translocation of GFP-tagged LC3 from a diffuse cytoplasmic localization to punctate structures representing autophagosomes upon autophagy induction.

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and transfect with a GFP-LC3 plasmid using a suitable transfection reagent.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell in multiple fields of view.

Quantification of Autophagic Flux: Western Blot for LC3 and p62

Principle: Western blotting allows for the quantification of LC3-II conversion and p62 degradation as markers of autophagic flux.

Procedure:

-

Seed cells in a 6-well plate and treat with this compound, with or without an autophagy inhibitor like bafilomycin A1 or chloroquine.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound is a compelling natural product with well-defined in vitro activity as a potent inducer of autophagy through the activation of the TFEB/TFE3 signaling pathway. This primary mechanism underpins its potential therapeutic applications in diseases where the modulation of autophagy is beneficial, such as in certain cancers and neurodegenerative disorders. While its anti-inflammatory and antioxidant properties are inferred from the broader class of chalcones, further in-depth studies are warranted to specifically quantify these activities for this compound and elucidate the underlying molecular mechanisms. Future research should focus on determining the IC50 values of 3,4-DC in various cancer cell lines, as well as in assays for antioxidant and anti-inflammatory activity. Such data will be crucial for advancing this promising molecule through the drug discovery pipeline.

References

-

Zimmermann, A. (2025). Currently known targets of 3,4-dimethoxychalcone. ResearchGate. [Link]

-

Chen, G., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. Cell Death & Disease. [Link]

-

Li, X., et al. (2022). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. Journal of Neuroinflammation. [Link]

-

Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine. [Link]

-

Srinivasan, B., et al. (2009). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences. [Link]

-

Amini, M., et al. (2018). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]

-

Kim, D. H., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences. [Link]

-

Dawidowicz, A. L., & Wianowska, D. (2016). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Journal of the Brazilian Chemical Society. [Link]

-

Batovska, D. I., & Todorova, I. T. (2010). An overview on the biological activity of chalcones. Current Clinical Pharmacology. [Link]

-

Zhang, X., et al. (2013). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Cancer Drug Targets. [Link]

-

Herencia, F., et al. (1999). Novel anti-inflammatory chalcone derivatives inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in mouse peritoneal macrophages. FEBS Letters. [Link]

-

Le Lamer, A. C., et al. (2014). Natural chalcones as dual inhibitors of HDACs and NF-kappaB. Bioorganic & Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. [Link]

-

Saito, J., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cellular Signalling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 3,4-Dimethoxychalcone (3,4-DC) as a Next-Gen Caloric Restriction Mimetic

Executive Summary

This technical guide analyzes 3,4-Dimethoxychalcone (3,4-DC) , a specific polyphenol isomer recently identified as a potent Caloric Restriction Mimetic (CRM).[1] Unlike its structural isomer 4,4'-dimethoxychalcone (which acts via GATA transcription factors), 3,4-DC operates through a distinct, autophagy-dependent mechanism involving the TFEB/TFE3 lysosomal biogenesis axis . This guide details the mechanistic pathways, therapeutic applications, and validation protocols required for researchers investigating 3,4-DC in the context of longevity, cardiovascular health, and neuroprotection.

Molecular Identity & Mechanistic Differentiation

Structural Context

While chalcones share a 1,3-diaryl-2-propen-1-one scaffold, the position of methoxy substituents dictates biological target engagement.[2]

-

3,4-DC (Target of this guide): Induces autophagy via transcriptional upregulation (TFEB/TFE3).[1][3][4]

-

4,4'-DMC: Induces autophagy via translational repression (GATA factors).[5]

Mechanism of Action: The TFEB/TFE3 Axis

The defining characteristic of 3,4-DC is its ability to trigger the nuclear translocation of Transcription Factor EB (TFEB) and TFE3 .[1][3] These transcription factors bind to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs, driving the expression of autophagy-related genes (ATGs) and lysosomal proteins.

Key Signaling Cascade:

-

AMPK Activation: 3,4-DC initiates metabolic stress signaling.

-

TRPML1 Channel Opening: It triggers calcium release from the lysosome via the Mucolipin-1 (TRPML1) channel.

-

Calcineurin Activation: Localized

spikes activate the phosphatase Calcineurin. -

TFEB Dephosphorylation: Calcineurin dephosphorylates TFEB/TFE3, preventing their sequestration by 14-3-3 proteins in the cytosol.

-

Nuclear Translocation: Active TFEB enters the nucleus to drive the autophagy program.[1][3]

Pathway Visualization

The following diagram illustrates the specific signaling pathway utilized by 3,4-DC, distinct from mTOR-dependent mimetics like Rapamycin.

Caption: 3,4-DC induced autophagy via the AMPK-TRPML1-Calcineurin-TFEB signaling axis.[1][3][4][5][6][7][8]

Therapeutic Applications & Efficacy Data[1][8][9]

Recent studies have expanded the scope of 3,4-DC beyond simple lifespan extension into targeted disease models.

Comparative Efficacy Table

| Feature | 3,4-Dimethoxychalcone (3,4-DC) | 4,4'-Dimethoxychalcone (4,4'-DMC) | Rapamycin |

| Primary Target | TFEB / TFE3 (Transcriptional) | GATA Factors (Translational) | mTORC1 (Kinase inhibition) |

| Autophagy Induction | High (Requires transcription) | High (Rapid) | High |

| Toxicity Profile | Low (No apparent toxicity in mice) | Low | Immunosuppressive risks |

| Key Indication | Cardioprotection, Atherosclerosis, SCI | Longevity, Cardioprotection | Transplant, Longevity |

| Mechanism Type | Deacetylation + Lysosomal Biogenesis | Deacetylation + GATA Inhibition | mTOR Inhibition |

Specific Therapeutic Contexts

-

Cardioprotection: 3,4-DC reduces infarct size in ischemia/reperfusion injury models. This is strictly autophagy-dependent; ATG5 knockout abolishes this protection.

-

Atherosclerosis: It reduces neointimal hyperplasia and atherosclerotic lesions.[7] It acts directly on vascular smooth muscle and endothelial cells to maintain vessel lumen integrity.

-

Spinal Cord Injury (SCI): 3,4-DC alleviates pyroptosis (inflammatory cell death) and necroptosis by restoring autophagic flux in injured neurons, promoting functional recovery.

Experimental Protocols for Validation

To ensure scientific integrity (E-E-A-T), the following protocols are designed to be self-validating . Merely observing increased autophagosomes is insufficient; one must prove flux and mechanism.

Protocol A: Autophagic Flux Assessment (In Vitro)

Objective: Distinguish between autophagy induction and lysosomal blockage.

Materials:

-

Cell Line: HeLa or MEF (Mouse Embryonic Fibroblasts).

-

Reagents: 3,4-DC (10-50 µM), Bafilomycin A1 (BafA1, 100 nM), Anti-LC3B Antibody.

Workflow:

-

Seeding: Plate cells at 70% confluence.

-

Treatment Groups:

-

Vehicle (DMSO)[9]

-

3,4-DC alone (4h - 6h)

-

BafA1 alone (2h)

-

3,4-DC + BafA1 (Co-treatment)

-

-

Lysis & Western Blot: Harvest protein. Probe for LC3B-II (14-16 kDa) and p62/SQSTM1.

-

Validation Logic:

-

If 3,4-DC increases LC3-II, it could be induction or blockage.

-

Crucial Step: If 3,4-DC + BafA1 yields higher LC3-II than BafA1 alone, autophagic flux is increased. If levels are unchanged compared to BafA1 alone, 3,4-DC is merely blocking degradation.

-

Protocol B: TFEB Nuclear Translocation Assay

Objective: Confirm the specific mechanism of action (TFEB activation).

Workflow:

-

Transfection: Transfect HeLa cells with pEGFP-N1-TFEB plasmid (or use stable lines).

-

Treatment: Treat with 3,4-DC (20 µM) for 1–3 hours.

-

Positive Control: Torin 1 (mTOR inhibitor).

-

-

Fixation: 4% Paraformaldehyde (15 min).

-

Imaging: Confocal microscopy.

-

Quantification: Calculate the ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.

-

Threshold: A ratio > 1.5 indicates significant nuclear translocation.

-

Experimental Workflow Diagram

Caption: Step-by-step validation workflow for confirming autophagic flux.

Synthesis and Future Directions

3,4-Dimethoxychalcone represents a sophisticated evolution in the field of caloric restriction mimetics. By bypassing the mTOR pathway and directly engaging the lysosomal gene network via TFEB/TFE3, it offers a therapeutic avenue with potentially fewer metabolic side effects than rapamycin.

Critical Considerations for Drug Development:

-

Bioavailability: Chalcones often have poor solubility. Formulation strategies (nanoparticles or liposomes) may be required for clinical translation.

-

Specificity: While 3,4-DC is more selective than general flavonoids, off-target antioxidant effects should be decoupled from autophagy-dependent effects using ATG-knockout models.

References

-

Chen, G., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[3][10] EMBO Molecular Medicine.[3][10]

-

Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species."[7][11] Nature Communications.[11]

-

Yang, H., et al. (2023). "3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury." Cell Death & Disease.

-

Kroemer, G., et al. (2018). "Caloric Restriction Mimetics: Pharmacological Induction of Autophagy." Trends in Pharmacological Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 3. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]

- 10. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB | EMBO Molecular Medicine | Springer Nature Link [link.springer.com]

- 11. 4,4'-DIMETHOXYCHALCONE | 2373-89-9 [chemicalbook.com]

Unveiling the Pro-Autophagic Power of Dimethoxychalcones: A Technical Guide to Mechanistic Insights and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxychalcones, a subclass of chalcone derivatives, have emerged as potent inducers of autophagy, a fundamental cellular process of self-digestion and recycling. This guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-autophagic activity of two key dimethoxychalcones: 4,4'-dimethoxychalcone (DMC) and 3,4-dimethoxychalcone (3,4-DC). We dissect their distinct signaling pathways, one independent of the canonical mTORC1 axis and the other converging on the master regulators of lysosomal biogenesis, TFEB and TFE3. This document further serves as a practical resource, offering detailed, field-proven protocols for the robust assessment of dimethoxychalcone-induced autophagy, thereby empowering researchers to rigorously investigate this promising class of therapeutic candidates.

Introduction: The Therapeutic Promise of Autophagy Induction

Autophagy is an evolutionarily conserved catabolic process crucial for cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles termed autophagosomes. These vesicles subsequently fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. Dysregulation of autophagy is implicated in a wide array of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the identification and characterization of small molecules that can modulate autophagic activity hold immense therapeutic potential.

Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities. Among them, dimethoxychalcones have been identified as potent inducers of autophagy, offering novel avenues for therapeutic intervention. This guide focuses on elucidating the intricate mechanisms by which these compounds exert their pro-autophagic effects.

Mechanistic Deep Dive: Distinct Pathways of Autophagy Induction

Dimethoxychalcones employ surprisingly diverse strategies to initiate the autophagic cascade. Here, we dissect the distinct mechanisms of two prominent examples, 4,4'-dimethoxychalcone and 3,4-dimethoxychalcone.

4,4'-Dimethoxychalcone (DMC): An mTOR-Independent Pathway via GATA Transcription Factor Inhibition

A significant breakthrough in understanding DMC's mechanism of action was the discovery that it induces autophagy independently of the central nutrient-sensing kinase, mTORC1[1][2]. This is a crucial finding, as many autophagy inducers function by inhibiting mTORC1. The mTOR-independent nature of DMC suggests it could be used in combination with mTOR inhibitors for a synergistic effect or in contexts where mTOR inhibition is undesirable.

The primary molecular targets of DMC in its autophagy-inducing cascade are specific GATA transcription factors [1][3]. GATA transcription factors are a family of proteins that play pivotal roles in development and cell differentiation. Certain GATA factors have been shown to suppress autophagy. For instance, GATA4 can inhibit doxorubicin-induced autophagy by upregulating the anti-apoptotic protein Bcl-2, which in turn sequesters the essential autophagy protein Beclin-1[4].

By inhibiting these GATA transcription factors, DMC effectively relieves this transcriptional repression, leading to the upregulation of autophagy-related genes and the subsequent induction of autophagic flux[1][3].

Caption: Mechanism of 4,4'-DMC-induced autophagy.

3,4-Dimethoxychalcone (3,4-DC): Activation of the TFEB/TFE3 Axis

In contrast to DMC, 3,4-dimethoxychalcone (3,4-DC) operates through a distinct and equally compelling mechanism: the activation of the transcription factors TFEB (Transcription Factor EB) and TFE3 [4][5][6][7]. TFEB and TFE3 are considered master regulators of lysosomal biogenesis and autophagy[8][9]. Under normal conditions, these transcription factors are phosphorylated by mTORC1 and sequestered in the cytoplasm.

3,4-DC promotes the deacetylation of cytoplasmic proteins and stimulates the translocation of TFEB and TFE3 into the nucleus[4][5][6][7]. Once in the nucleus, TFEB and TFE3 bind to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of their target genes. This leads to the coordinated upregulation of a battery of genes involved in all stages of the autophagic process, from autophagosome formation to lysosomal degradation[10][11]. This mechanism highlights 3,4-DC as a potent activator of the entire autophagy-lysosome machinery.

Caption: Mechanism of 3,4-DC-induced autophagy.

Quantitative Insights: Efficacy of Dimethoxychalcones

The potency of dimethoxychalcones in inducing autophagy varies depending on the specific compound, cell type, and experimental conditions. The following table summarizes key quantitative data from published studies.

| Compound | Cell Line/Organism | Effective Concentration | Key Observations | Reference |

| 4,4'-Dimethoxychalcone (DMC) | Yeast | 100 µM | Increased vacuolar accumulation of GFP-Atg8. | [12] |

| C. elegans | 41.6 µM | Increased mCherry::lgg-1 foci in intestine cells. | [12] | |

| Human U2OS cells | 50 µM | Increased GFP-LC3 puncta, enhanced with chloroquine. | [12] | |

| Mouse Heart | 100 mg/kg (i.p.) | Increased LC3 lipidation. | [5] | |

| 3,4-Dimethoxychalcone (3,4-DC) | Human U2OS, HUVEC, RAW 264.7, H9c2 | 10-30 µM | Dose-dependent increase in GFP-LC3 dots. | [10][13] |

| Human HepG2 cells | 30 µM | Increased LC3-II/GAPDH and LC3-II/LC3-I ratios, decreased p62. | [6] | |

| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | Human MCF-7 cells | Not specified | 7.7-fold increase in LC3-II expressing cells. | |

| Human MDA-MB-231 cells | Not specified | 6.3-fold increase in LC3-II expressing cells. |

Experimental Protocols: A Practical Guide to Assessing Autophagy

Rigorous and reproducible experimental methods are paramount for accurately assessing the pro-autophagic effects of dimethoxychalcones. This section provides detailed, step-by-step protocols for key assays.

Western Blotting for LC3 and p62: Monitoring Autophagosome Formation and Degradation

Western blotting is a cornerstone technique for monitoring autophagy. It allows for the quantification of two key autophagy markers: LC3 and p62/SQSTM1 . During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. p62 is a cargo receptor that is selectively degraded during autophagy. Therefore, a decrease in p62 levels indicates efficient autophagic flux.

Protocol:

-

Cell Lysis:

-

Treat cells with the desired concentration of dimethoxychalcone for the appropriate duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions[14][15].

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of LC3-II and p62 to a loading control such as GAPDH or β-actin. Calculate the LC3-II/LC3-I ratio.

-

Interpretation of Results: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels upon treatment with a dimethoxychalcone are indicative of autophagy induction and efficient autophagic flux[16][17][18][19].

Autophagic Flux Assay using Bafilomycin A1: Distinguishing Induction from Blockade

An increase in LC3-II levels can result from either an increase in autophagosome formation (autophagy induction) or a blockage in the fusion of autophagosomes with lysosomes. To differentiate between these two possibilities, an autophagic flux assay is essential. This is typically performed by treating cells with an autophagy inhibitor, such as Bafilomycin A1 , in the presence or absence of the compound of interest. Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autolysosomal content.

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the dimethoxychalcone for the desired time.

-

For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include control wells with vehicle, Bafilomycin A1 alone, and the dimethoxychalcone alone.

-

-

Analysis:

-

Lyse the cells and perform Western blotting for LC3 and p62 as described in Protocol 4.1.

-

Interpretation of Results: If a dimethoxychalcone induces autophagy, there will be a further accumulation of LC3-II in the presence of Bafilomycin A1 compared to treatment with the dimethoxychalcone alone. This indicates a robust autophagic flux. If the compound blocks autophagy at the degradation step, there will be no significant difference in LC3-II levels between the compound-treated and the compound + Bafilomycin A1-treated samples.

Fluorescence Microscopy with mCherry-GFP-LC3: Visualizing Autophagic Flux

The tandem fluorescent mCherry-GFP-LC3 reporter is a powerful tool for visualizing and quantifying autophagic flux in living or fixed cells[20][21][22]. This reporter protein emits both green (GFP) and red (mCherry) fluorescence. In the neutral pH of autophagosomes, both fluorophores are active, resulting in yellow puncta (merged green and red). Upon fusion with the acidic lysosomes to form autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, leading to the appearance of red-only puncta.

Protocol:

-

Cell Transfection/Transduction:

-

Transfect or transduce cells with a plasmid or viral vector expressing mCherry-GFP-LC3.

-

Establish a stable cell line or use transiently transfected cells 24-48 hours post-transfection.

-

-

Cell Treatment and Imaging:

-

Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treat the cells with the dimethoxychalcone of interest. Include appropriate controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for GFP, mCherry, and DAPI.

-

-

Image Analysis:

-

Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell using image analysis software.

-

An increase in both yellow and red puncta, with a significant increase in red-only puncta, indicates a promotion of autophagic flux.

-

Caption: Experimental workflow for mCherry-GFP-LC3 assay.

Conclusion and Future Directions

Dimethoxychalcones represent a fascinating and promising class of autophagy inducers with diverse and potent mechanisms of action. The mTOR-independent pathway initiated by 4,4'-DMC and the TFEB/TFE3-mediated lysosomal biogenesis triggered by 3,4-DC offer unique therapeutic opportunities. The detailed experimental protocols provided in this guide are intended to facilitate further research into these compounds and the broader field of autophagy modulation.

Future investigations should focus on several key areas:

-

Target Deconvolution: Precisely identifying the direct binding partners of dimethoxychalcones within the GATA and TFEB/TFE3 pathways will provide a more complete mechanistic picture.

-

In Vivo Efficacy and Safety: Rigorous preclinical studies are needed to evaluate the therapeutic efficacy and safety profiles of these compounds in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts can lead to the development of novel dimethoxychalcone analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Crosstalk between Pathways: Investigating the potential interplay between the GATA- and TFEB/TFE3-mediated autophagy pathways could reveal novel regulatory nodes and opportunities for combination therapies.

By continuing to unravel the complexities of dimethoxychalcone-induced autophagy, the scientific community can pave the way for the development of innovative therapies for a range of debilitating diseases.

References

-

Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications, 10(1), 651. [Link]

-

Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]

-

Martina, J. A., et al. (2014). The nutrient-responsive transcription factor TFE3 promotes autophagy, lysosomal biogenesis, and clearance of cellular debris. Science Signaling, 7(309), ra9. [Link]

-

Eisenberg, T., et al. (2016). The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species. Autophagy, 12(8), 1445-1447. [Link]

-

Kobayashi, S., et al. (2010). Transcription factor GATA4 inhibits doxorubicin-induced autophagy and cardiomyocyte death. Journal of Biological Chemistry, 285(1), 793-804. [Link]

-

Saito, J., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cellular Signalling, 111854. [Link]

-

Carmona-Gutierrez, D., et al. (2019). 4,4′-dimethoxychalcone induces autophagy across species. ResearchGate. [Link]

-

Alonso-Castro, A. J., et al. (2023). Differential Induction of Autophagy and Mitochondrial Apoptosis by 2′, 4-Dihydroxy-4′, 6′-Dimethoxy Chalcone Isolated from Chromolaena tacotana, in Breast Cancer Cells. Preprints.org. [Link]

-

Sauvat, A., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. bioRxiv. [Link]

-

Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. ResearchGate. [Link]

-

Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved February 9, 2026, from [Link]

-

Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]

-

Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. PubMed. [Link]

-

Pastore, N., et al. (2019). Nutrient-sensitive transcription factors TFEB and TFE3 couple autophagy and metabolism to the peripheral clock. EMBO reports, 20(6), e47466. [Link]

-

Roychan, J. (2024). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]

-

Gump, J. M., & Thorburn, A. (2014). mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification and sorting of cells based on autophagic flux. Autophagy, 10(9), 1669–1675. [Link]

-

Napolitano, G., & Ballabio, A. (2016). TFEB and TFE3: The art of multi-tasking under stress conditions. Autophagy, 12(5), 910–911. [Link]

-

Gansner, E. R., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Hosokawa, N., & He, C. (2019). Establishment of a System for Screening Autophagic Flux Regulators Using a Modified Fluorescent Reporter and CRISPR/Cas9. Cells, 8(11), 1332. [Link]

-

Martina, J. A., et al. (2014). The Nutrient-Responsive Transcription Factor TFE3 Promotes Autophagy, Lysosomal Biogenesis, and Clearance of Cellular Debris. Science Signaling, 7(309), ra9. [Link]

-

Nguyen, P. T., et al. (2020). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

-

Purdie, A. C., et al. (2021). A dot plot displaying the statistically most significant 12 Biological... ResearchGate. [Link]

-

Towers, C. G., & Thorburn, A. (2019). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]

-

Nacalai Tesque. (n.d.). Western Blotting Protocol. Retrieved February 9, 2026, from [Link]

-

Sardiello, M. (2016). Transcriptional Regulation of Autophagy: Mechanisms and Diseases. Frontiers in Cell and Developmental Biology, 4, 100. [Link]

-

Ritz, A., et al. (2016). Pathway Analysis with Signaling Hypergraphs. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 13(4), 771–782. [Link]

-

Barth, S., et al. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research, 116(3), 504–514. [Link]

-

Roychan, J. (2024). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]

-

Liu, G., et al. (2018). Oxidation of multiple MiT/TFE transcription factors links oxidative stress to transcriptional control of autophagy and lysosome biogenesis. Autophagy, 14(11), 1983–1996. [Link]

-

Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

-

Sarkar, S. (2019). LC3 and p62 immunostaining interpretation. ResearchGate. [Link]

Sources

- 1. The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. TFEB and TFE3: The art of multi-tasking under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Transcriptional Regulation of Autophagy: Mechanisms and Diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. novusbio.com [novusbio.com]

- 16. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 17. researchgate.net [researchgate.net]

- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 22. ahajournals.org [ahajournals.org]

Technical Guide: Natural Sources and Isolation of 3',4'-Dimethoxychalcone

This technical guide is structured to address the specific isolation, chemical validation, and mechanistic action of 3',4'-Dimethoxychalcone (3,4-DC) .

Scientific Note: A critical distinction exists in the literature between This compound (the subject of this guide) and its structural isomer 4,4'-Dimethoxychalcone (DMC). While 4,4'-DMC is the primary anti-aging chalcone found in Angelica keiskei (Ashitaba), 3',4'-DC is a distinct, more potent autophagy inducer acting via the TFEB/TFE3 pathway, primarily isolated from Arrabidaea brachypoda and Chromolaena tacotana. This guide focuses strictly on 3',4'-DC as requested.

Part 1: Executive Summary & Therapeutic Context

This compound (3,4-DC) is a bioactive flavonoid belonging to the chalcone subclass (1,3-diphenyl-2-propen-1-one).[1][2] Recent high-impact studies have identified it as a potent Caloric Restriction Mimetic (CRM) .[2] Unlike other CRMs that often target the mTOR pathway or GATA transcription factors, 3,4-DC uniquely stimulates autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB) and TFE3 .[1][3] This mechanism makes it a high-value target for drug development in cardiovascular protection, neurodegeneration, and oncology.

Key Technical Specifications

| Property | Specification |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol, Ethyl Acetate; Insoluble in Water |

| Primary Natural Source | Arrabidaea brachypoda (Flowers), Chromolaena tacotana |

| Target Pathway | TFEB/TFE3-dependent Autophagy |

Part 2: The Botanical Source

While Angelica keiskei is famous for chalcones, it primarily yields 4-hydroxyderricin and 4,4'-DMC. For the isolation of 3',4'-DC , the researcher must target the Bignoniaceae family.

-

Primary Source: Arrabidaea brachypoda (DC.) Bureau.[2]

-

Target Tissue: Inflorescences (Flowers) and Roots.[2]

-

Secondary Source: Chromolaena tacotana (Asteraceae).[2]

Harvesting & Pre-treatment: To prevent enzymatic degradation of the chalcone skeleton (retro-aldol cleavage) or oxidation:

-

Harvest plant material at peak flowering.[2]

-

Lyophilize (Freeze-dry) immediately or shade-dry at <40°C.

-

Grind to a fine powder (mesh size 40–60) just prior to extraction to maximize surface area.[2]

Part 3: Isolation & Purification Workflow

This protocol is designed for the high-purity isolation of 3',4'-DC from Arrabidaea brachypoda flowers.[2] It utilizes a polarity-gradient fractionation followed by high-resolution chromatographic separation.[2]

Step 1: Crude Extraction[2]

-

Maceration: Suspend 1 kg of dried powder in 5 L of 95% Ethanol (EtOH) .

-

Condition: Sonicate for 60 minutes at room temperature (avoid heat >45°C to prevent isomerization).

-

Filtration: Filter through Whatman No. 1 paper. Repeat extraction 3 times.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Ethanolic Extract.

Step 2: Liquid-Liquid Fractionation (Polarity Gradient)

Suspend the crude extract in 500 mL distilled water.[2] Perform sequential partitioning to remove non-target classes:

-

n-Hexane (3 x 500 mL): Removes lipids, chlorophyll, and non-polar terpenes.[2] Discard organic layer.[2]

-

Ethyl Acetate (EtOAc) (3 x 500 mL): TARGET FRACTION. Chalcones are mid-polarity and concentrate here.[2]

-

n-Butanol: Removes highly polar glycosides.[2]

Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate to dryness.

Step 3: Chromatographic Purification

Phase A: Silica Gel Open Column

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).[2]

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (9:1 → 1:1).[2]

-

Fraction Collection: Collect 100 mL fractions. Screen via TLC (Visualization: UV 254/366 nm). 3',4'-DC appears as a bright yellow spot that turns orange/red upon spraying with sulfuric acid/vanillin.[2]

Phase B: Size Exclusion (Polishing)

-

Column: Sephadex LH-20.[2]

-

Solvent: Methanol (MeOH).[2]

-

Purpose: Removes chlorophyll residues and polymeric tannins that co-elute with flavonoids.[2]

Phase C: Semi-Preparative HPLC (Final Isolation)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase: Isocratic Acetonitrile : Water (60:40) + 0.1% Formic Acid.[2]

-

Flow Rate: 3.0 mL/min.[2]

-

Detection: UV at 340 nm (characteristic chalcone absorption).[2]

-

Retention: 3',4'-DC typically elutes distinctively due to the methoxy substitution pattern compared to hydroxylated analogs.[2]

Part 4: Analytical Validation (Self-Validating System)

To ensure the isolate is 3',4'-DC and not the 4,4' isomer or a synthetic byproduct, verify using these spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

-

¹H NMR (500 MHz, CDCl₃):

Mass Spectrometry (HR-MS)[2]

-

Technique: ESI-QTOF (Positive Mode).[2]

-

Target Ion:

at m/z 269.1172 (Calculated for C₁₇H₁₇O₃).[2] -

Fragmentation: Characteristic loss of methyl radicals (

, -15 Da) from the methoxy groups.

Part 5: Mechanistic Context (Visualization)

Understanding why 3',4'-DC is isolated is crucial for application.[2] Unlike 4,4'-DMC which inhibits GATA, 3',4'-DC activates the Lysosome-Autophagy pathway via TFEB.[4]

Figure 1: The specific mechanism of action for 3',4'-DC.[1] Note the critical TFEB/TFE3 nuclear translocation step, which distinguishes it from other chalcone isomers.

References

-

Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species."[2] Nature Communications, 10(1), 654. Link(Note: Serves as the comparative baseline for chalcone autophagy studies).

-

Chen, G., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB." EMBO Molecular Medicine, 11(11), e10469. Link(The definitive paper identifying 3,4-DC's unique TFEB mechanism).

-

Zou, Y., et al. (2023). "3,4-Dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis." Cell Death & Disease, 14, 765. Link

- Alcerito, T., et al. (2002). "Foliar epicuticular wax of Arrabidaea brachypoda: flavonoids and antifungal activity." Biochemical Systematics and Ecology, 30(7), 677-683.

-

Venkataraya, S., et al. (2006). "3,4-Dimethoxychalcone."[5] Acta Crystallographica Section E, 62(11), o4646-o4647. Link(Crystallographic data for structural validation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Precision Synthesis of 3',4'-Dimethoxychalcone

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3',4'-dimethoxychalcone via the Claisen-Schmidt condensation.

Critical Nomenclature Distinction: In chalcone nomenclature, unprimed numbers typically refer to the B-ring (derived from the aldehyde), while primed numbers refer to the A-ring (derived from the ketone).

-

Target Molecule: (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[1]

-

Precursors: 3,4-Dimethoxyacetophenone (Ketone) and Benzaldehyde (Aldehyde).[1]

Note: If your target is 3,4-dimethoxychalcone (veratraldehyde derivative), swap the functional groups on the starting materials. The reaction conditions remain identical.

Mechanistic Theory

The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[1][2]

Reaction Pathway[1][2]

-

Enolate Formation: The base (Hydroxide) abstracts an acidic

-proton from 3,4-dimethoxyacetophenone, generating a resonance-stabilized enolate.[1] -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.[1][2]

-

Protonation: The resulting alkoxide abstracts a proton from the solvent (ethanol/water) to form a

-hydroxy ketone (aldol adduct).[1] -

Dehydration (E1cB): Under basic and thermal conditions, the adduct undergoes elimination of water to yield the thermodynamically stable (

)-

Mechanistic Visualization

Figure 1: Step-wise mechanistic flow of the base-catalyzed condensation.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 3,4-Dimethoxyacetophenone | Nucleophile | 1.0 | 180.20 | 1.80 g |

| Benzaldehyde | Electrophile | 1.0 | 106.12 | 1.06 g (approx 1.0 mL) |

| Sodium Hydroxide (NaOH) | Catalyst | 1.2 | 40.00 | 0.48 g |

| Ethanol (95%) | Solvent | - | - | 15 mL |

| Water (Distilled) | Solvent/Wash | - | - | 10 mL + Wash volume |

Step-by-Step Procedure

Phase 1: Catalyst Preparation

-

Dissolve 0.48 g of NaOH in 4 mL of distilled water.

-

Add 6 mL of Ethanol (95%) to the aqueous base solution.

-

Cool the solution to roughly 15-20°C in a water bath. Rationale: Controlling exothermicity prevents Cannizzaro side-reactions of the aldehyde.

Phase 2: Reaction Initiation

-

In a 50 mL round-bottom flask (RBF), dissolve 1.80 g of 3,4-dimethoxyacetophenone in 10 mL of Ethanol.

-

Add 1.06 g (1.0 mL) of Benzaldehyde to the RBF.

-

Critical Step: Add the prepared NaOH solution dropwise to the RBF while stirring vigorously.

-

Observation: The solution typically turns yellow/orange immediately, indicating the formation of the conjugated system.

Phase 3: Reaction & Monitoring

-

Stir the mixture at Room Temperature (25°C) for 4–6 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).[1] The product will have a significantly distinct R_f value compared to the starting ketone.[1]

-